molecular formula C10H9NO2 B14070973 5-Aminonaphthalene-1,4-diol

5-Aminonaphthalene-1,4-diol

Cat. No.: B14070973
M. Wt: 175.18 g/mol
InChI Key: LPEAZCOKPRIYTD-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-1,4-diol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2) at the 5th position and hydroxyl groups (-OH) at the 1st and 4th positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminonaphthalene-1,4-diol can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction times, and environmentally benign nature.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of nano copper (II) oxide as a catalyst is preferred due to its high catalytic activity and reusability . The process involves the careful control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Aminonaphthalene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Aminonaphthalene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been found to inhibit the activity of the nuclear receptor binding SET domain-protein 2 (NSD2) histone methyltransferase, which is involved in the methylation of histone H3 (H3K36me2). This inhibition can lead to the suppression of transcriptional activation of NSD2-targeted genes, resulting in anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthalenediol: Similar to 5-Aminonaphthalene-1,4-diol but lacks the amino group.

    5-Aminonaphthalene-1,4-dione: Contains a ketone group instead of hydroxyl groups.

    4-Aminonaphthalene-1-ol: Has an amino group at the 4th position and a hydroxyl group at the 1st position.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-aminonaphthalene-1,4-diol

InChI

InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2

InChI Key

LPEAZCOKPRIYTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)O)O

Origin of Product

United States

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